Mmp-9-IN-4

Description

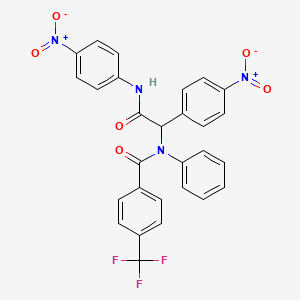

Structure

3D Structure

Properties

Molecular Formula |

C28H19F3N4O6 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |

InChI Key |

GDBNAEMVDGQOCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Off-Target Profile of Mmp-9-IN-4: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of Mmp-9-IN-4 beyond its primary target, Matrix Metalloproteinase-9 (MMP-9). The document is intended for researchers, scientists, and drug development professionals interested in the selectivity and polypharmacology of this potent inhibitor.

Executive Summary

This compound is a potent inhibitor of MMP-9 with a reported IC50 of 7.46 nM. However, further investigation has revealed a significant off-target activity against AKT , a key serine/threonine kinase involved in cell survival, proliferation, and metabolism. This dual inhibitory action contributes to the compound's cytotoxic and pro-apoptotic effects observed in various cancer cell lines. This guide summarizes the quantitative data on its targets, details the experimental protocols used for these assessments, and visualizes the implicated signaling pathways.

Biological Targets of this compound

The known biological targets of this compound are summarized in the table below, highlighting its dual activity.

| Target | IC50 (nM) | Target Class |

| MMP-9 | 7.46 | Metalloproteinase |

| AKT | 8.82 | Kinase |

Data sourced from MedChemExpress and corroborated by the primary research publication by Ayoup et al.[1][2]

Beyond these specific targets, this compound has demonstrated biological activity in various cellular contexts:

-

Cytotoxicity: It exhibits cytotoxic effects against a panel of human cell lines, including normal lung fibroblasts (Wi-38) and cancer cell lines such as breast cancer (MCF-7), murine leukemia (NFS-60), and hepatocellular carcinoma (HepG-2).[1]

-

Apoptosis Induction: The compound induces apoptosis in MCF-7, NFS-60, and HepG-2 cells.[1]

-

Caspase Activation: Significant activation of caspase 3/7, key executioner caspases in the apoptotic cascade, is observed in MCF-7, NFS-60, and HepG-2 cells upon treatment with this compound.[1]

-

Cell Migration Inhibition: this compound effectively inhibits the migration of HepG-2 cells.[1]

-

Antibacterial Activity: The compound shows antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.814 µM.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's biological activity.

In Vitro Kinase Assay (AKT)

The inhibitory activity of this compound against AKT kinase was likely determined using a luminescence-based kinase assay. A general protocol for such an assay is as follows:

-

Reagents: Recombinant human AKT protein, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, and a suitable substrate (e.g., a peptide with a recognition sequence for AKT). A commercial kit such as the ADP-Glo™ Kinase Assay is often employed.

-

Procedure:

-

The kinase reaction is set up in a multi-well plate.

-

Serial dilutions of this compound are pre-incubated with the AKT enzyme in the kinase buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.

-

The luminescent signal is read using a plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of this compound on various cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Wi-38, MCF-7, NFS-60, and HepG-2 cells are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis (Annexin V/PI) Assay

The induction of apoptosis by this compound was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells (e.g., MCF-7, NFS-60, HepG-2) are treated with this compound at the desired concentrations and for the appropriate time.

-

Staining:

-

After treatment, both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated controls.

Caspase-3/7 Activation Assay

The activation of executioner caspases 3 and 7 was measured using a luminescent assay, such as the Caspase-Glo® 3/7 Assay.

-

Cell Plating and Treatment: Cells are seeded in a white-walled 96-well plate and treated with this compound.

-

Assay Procedure:

-

The Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), is added directly to the cells in each well.

-

The plate is mixed and incubated at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin.

-

The released aminoluciferin is then used by luciferase to generate a luminescent signal.

-

The luminescence is measured with a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of active caspase-3/7, is compared between treated and untreated cells.

Cell Migration (Transwell) Assay

The inhibitory effect of this compound on cell migration was evaluated using a Transwell chamber assay.

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Cell Seeding: HepG-2 cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for a period that allows for cell migration through the porous membrane (e.g., 24 hours).

-

Staining and Visualization:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

The stained cells are then visualized and counted under a microscope.

-

-

Data Analysis: The number of migrated cells in the treated groups is compared to the number in the untreated control group to determine the percentage of migration inhibition.

Signaling Pathways and Logical Relationships

The dual inhibition of MMP-9 and AKT by this compound suggests a multi-pronged mechanism of action, particularly in the context of cancer. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Battle tactics against MMP-9; discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation and caspase 3/7 activation via Ugi bis-amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp-9-IN-4: A Technical Guide to its Role in Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic, non-cellular network providing structural and biochemical support to surrounding cells. Its constant and controlled remodeling is crucial for physiological processes like development, wound healing, and tissue homeostasis.[1][2] Matrix metalloproteinases (MMPs) are the primary enzymes responsible for this remodeling, and their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.[3][4]

Among the MMP family, MMP-9 (Gelatinase B) is a key enzyme that degrades type IV collagen, a major component of basement membranes, thereby playing a central role in processes requiring cell migration and tissue invasion, such as tumor metastasis and angiogenesis.[5][6] This has made MMP-9 a significant therapeutic target. Mmp-9-IN-4 is a novel, potent, and non-hydroxamate inhibitor of MMP-9, which also exhibits inhibitory activity against the PI3K/AKT signaling pathway, another critical pathway in cell survival and proliferation.[7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its pivotal role in modulating ECM remodeling, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound: Potency and Specificity

This compound is a small molecule inhibitor designed to interact with the MMP-9 active site. Its efficacy has been quantified through various in vitro assays, demonstrating potent inhibition of both its primary target, MMP-9, and the related signaling kinase, AKT.[7] Furthermore, its cytotoxic effects have been evaluated across several cancer cell lines.[7]

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. For this compound, these values highlight its strong activity against its intended targets.

| Target | IC₅₀ Value | Reference |

| MMP-9 | 7.46 nM | [7] |

| AKT | 8.82 nM | [7] |

Cellular Cytotoxicity

The cytotoxic potential of this compound has been assessed in multiple cell lines, revealing its efficacy in inducing cell death, a crucial aspect for its potential application in oncology.

| Cell Line | Cell Type | IC₅₀ Value (72h incubation) | Reference |

| Wi-38 | Normal Human Lung Fibroblast | 374 nM | [7] |

| MCF-7 | Human Breast Adenocarcinoma | 3.6 nM | [7] |

| NFS-60 | Murine Myeloid Leukemia | 3.61 nM | [7] |

| HepG-2 | Human Liver Carcinoma | 2.2 nM | [7] |

Mechanism of Action and Role in ECM Remodeling

MMP-9's primary role in ECM remodeling is the degradation of ECM components, which is a prerequisite for cell migration and invasion.[8] It cleaves substrates like type IV collagen, laminin, and proteoglycans, breaking down tissue barriers.[6][9] By potently inhibiting MMP-9, this compound directly prevents this degradation. This has profound implications for pathological processes:

-

Inhibition of Cell Migration: In an in vitro study, this compound at a concentration of 2.2 nM inhibited the migration of HepG-2 liver cancer cells by 93.77%.[7]

-

Induction of Apoptosis: The compound has been shown to induce apoptosis and significant activation of caspases 3/7 in MCF-7, NFS-60, and HepG-2 cells at nanomolar concentrations.[7]

-

Dual Pathway Attenuation: Beyond direct MMP-9 inhibition, this compound also attenuates the PI3K/AKT signaling pathway.[7] This pathway is a central regulator of cell survival, proliferation, and angiogenesis. Its inhibition complements the effects of blocking MMP-9, leading to a more comprehensive anti-tumor and anti-remodeling effect.

The logical relationship between this compound and ECM remodeling is a direct cascade of inhibition.

Figure 1: Logical flow of this compound's inhibitory action on ECM remodeling.

MMP-9 Signaling Pathways and this compound Intervention

MMP-9 expression and activity are regulated by a complex network of signaling pathways initiated by growth factors, cytokines, and cell-matrix interactions.[1] Key pathways like the PI3K/Akt and Ras-MAPK cascades are often upstream, leading to the transcription and secretion of MMP-9. Once active, MMP-9 not only degrades the ECM but also releases and activates sequestered growth factors like VEGF and TGF-β, creating a feed-forward loop that promotes further remodeling.[3][5]

This compound intervenes at two critical points: it directly inhibits the enzymatic activity of secreted MMP-9 and simultaneously suppresses the intracellular PI3K/Akt pathway, which can reduce MMP-9 expression and promote apoptosis.[7]

Figure 2: MMP-9 signaling and dual intervention points of this compound.

Key Experimental Protocols

Evaluating the efficacy of an MMP-9 inhibitor like this compound involves a series of standardized in vitro assays.

MMP-9 Enzymatic Activity Assay (Fluorogenic Substrate)

This assay directly measures the enzymatic activity of MMP-9 and its inhibition by the test compound.

-

Reagents & Materials:

-

Recombinant human MMP-9 (activated).

-

This compound (or other inhibitors).

-

Fluorogenic MMP-9 substrate (e.g., DQ-Gelatin).

-

Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).

-

96-well microplate (black, clear bottom).

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of activated MMP-9 to each well.

-

Add the varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) at the appropriate excitation/emission wavelengths.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by nonlinear regression.

-

Cell Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the ability of a compound to block cancer cell invasion through a basement membrane mimic.

-

Reagents & Materials:

-

Cancer cell line (e.g., HepG-2).

-

Transwell inserts (8 µm pore size).

-

Matrigel (or other basement membrane extract).

-

Cell culture medium, fetal bovine serum (FBS) as a chemoattractant.

-

This compound.

-

Staining solution (e.g., Crystal Violet).

-

-

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve cells in a serum-free medium for 12-24 hours.

-

Harvest and resuspend the cells in a serum-free medium containing various concentrations of this compound (and a vehicle control).

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol and stain with Crystal Violet.

-

Elute the dye and measure the absorbance, or count the stained cells under a microscope.

-

Quantify the reduction in invasion compared to the control.

-

The general workflow for evaluating an inhibitor like this compound follows a logical progression from enzymatic to cellular and potentially in vivo models.

Figure 3: A generalized experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound emerges as a potent dual-action inhibitor, targeting both the enzymatic activity of MMP-9 and the pro-survival PI3K/AKT signaling cascade.[7] Its ability to significantly block cell migration and induce apoptosis at nanomolar concentrations underscores its potential as a therapeutic agent in diseases characterized by pathological ECM remodeling, particularly cancer.[7] The quantitative data and established experimental protocols provide a solid foundation for further investigation.

Future research should focus on elucidating its selectivity profile across the broader MMP family, determining its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models, and exploring its efficacy in other MMP-9-driven pathologies such as fibrosis and neuroinflammation. The dual-inhibitory mechanism offers a promising strategy to overcome the limitations faced by earlier, less specific MMP inhibitors and may provide a more robust therapeutic outcome.

References

- 1. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-4: A Dual Inhibitor of MMP-9 and the AKT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mmp-9-IN-4 is a novel, non-hydroxamate small molecule inhibitor that has demonstrated potent dual activity against both Matrix Metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT (also known as Protein Kinase B). This dual-action mechanism presents a compelling therapeutic strategy, particularly in oncology, where both MMP-9 and the PI3K/AKT signaling pathway are frequently dysregulated and contribute to tumor progression, invasion, and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of both MMP-9 and AKT. Unlike traditional hydroxamate-based MMP inhibitors, which often suffer from poor selectivity and off-target effects, this compound was developed as a non-hydroxamate inhibitor. Its design is based on a bis-amide scaffold, which allows for specific interactions with the target proteins.

The inhibition of MMP-9 by this compound prevents the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and metastasis. Concurrently, the inhibition of AKT, a central node in the PI3K/AKT/mTOR signaling pathway, leads to the attenuation of downstream signaling cascades that promote cell survival, proliferation, and growth. The dual inhibition of both these key targets suggests that this compound may offer a synergistic anti-cancer effect by simultaneously targeting both the tumor microenvironment and intracellular survival pathways.

Data Presentation

The inhibitory activity of this compound against MMP-9 and AKT, as well as its cytotoxic effects on various cell lines, have been quantified and are summarized in the table below.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| MMP-9 | Enzymatic Assay | 7.46 nM | [1] |

| AKT | Kinase Assay | 8.82 nM | [1] |

| MCF-7 (Human breast adenocarcinoma) | Cytotoxicity (MTT) | 3.6 nM | [1] |

| NFS-60 (Murine myeloid leukemia) | Cytotoxicity (MTT) | 3.61 nM | [1] |

| HepG-2 (Human liver carcinoma) | Cytotoxicity (MTT) | 2.2 nM | [1] |

| Wi-38 (Human lung fibroblast - normal) | Cytotoxicity (MTT) | 374 nM | [1] |

Signaling Pathway Analysis

The following diagram illustrates the dual inhibitory effect of this compound on the AKT signaling pathway and its downstream consequences, as well as its direct inhibition of MMP-9.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound.

MMP-9 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the MMP-9 enzyme.

-

Principle: The assay measures the cleavage of a fluorescently labeled peptide substrate by MMP-9. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.

-

Materials:

-

Recombinant human MMP-9 enzyme

-

MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant human MMP-9 to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MMP-9 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AKT Kinase Assay

This assay quantifies the inhibitory effect of this compound on the kinase activity of AKT.

-

Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a phosphate group from ATP to a specific AKT substrate. Inhibition of AKT by this compound results in a decreased phosphorylation of the substrate.

-

Materials:

-

Recombinant human AKT enzyme

-

AKT substrate (e.g., a peptide or protein substrate like GSK3)

-

ATP (radiolabeled [γ-32P]ATP for radiometric assay or unlabeled for fluorescence-based assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader and specific antibodies (for fluorescence-based assays like HTRF or AlphaScreen).

-

-

Procedure (Radiometric Example):

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

To each well, add the recombinant AKT enzyme, the AKT substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data as described for the MMP-9 assay.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer and normal cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cell lines of interest (e.g., MCF-7, HepG-2, Wi-38)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Spectrophotometer (microplate reader)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Conclusion

This compound represents a promising class of dual inhibitors with potent activity against both MMP-9 and the AKT signaling pathway. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Its dual mechanism of action, targeting both the tumor microenvironment and key intracellular survival pathways, warrants further exploration in preclinical and potentially clinical settings for the treatment of various malignancies.

References

An In-Depth Technical Guide to the Therapeutic Potential of Mmp-9-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp-9-IN-4, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). This compound has demonstrated significant therapeutic potential in preclinical studies, primarily in the context of cancer, through its dual inhibitory action on MMP-9 and the PI3K/AKT signaling pathway. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for researchers and drug development professionals.

Core Compound Activity

This compound is a non-hydroxamate small molecule inhibitor that has shown high efficacy in targeting MMP-9. Its inhibitory activities have been quantified, demonstrating potent action against both its primary target, MMP-9, and a key signaling molecule, AKT.

| Target | IC50 Value |

| MMP-9 | 7.46 nM[1] |

| AKT | 8.82 nM[1] |

| Table 1: Inhibitory activity of this compound. |

In Vitro Cellular Effects

The therapeutic potential of this compound has been evaluated across various cancer cell lines, revealing significant cytotoxic, pro-apoptotic, and anti-migratory effects.

Cytotoxicity

This compound exhibits potent cytotoxic effects against a panel of human cancer cell lines, as well as a normal fibroblast cell line for selectivity assessment. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line | Cell Type | IC50 Value |

| MCF-7 | Breast Cancer | 3.6 nM[1] |

| NFS-60 | Myeloid Leukemia | 3.61 nM[1] |

| HepG-2 | Liver Cancer | 2.2 nM[1] |

| Wi-38 | Normal Lung Fibroblast | 374 nM[1] |

| Table 2: Cytotoxicity of this compound in various cell lines. |

Induction of Apoptosis and Caspase Activation

Treatment with this compound has been shown to induce apoptosis in cancer cells. This is accompanied by a significant activation of effector caspases 3 and 7, key mediators of programmed cell death.

| Cell Line | Apoptosis Induction (Concentration) | Caspase 3/7 Activation (Concentration) |

| MCF-7 | Induced at 3.6 nM[1] | Significant activation at 3.6 nM[1] |

| NFS-60 | Induced at 3.61 nM[1] | Significant activation at 3.61 nM[1] |

| HepG-2 | Induced at 2.2 nM[1] | Significant activation at 2.2 nM[1] |

| Table 3: Pro-apoptotic and caspase-activating effects of this compound. |

Inhibition of Cell Migration

A critical aspect of cancer metastasis is the ability of tumor cells to migrate. This compound has demonstrated a potent ability to inhibit the migration of cancer cells.

| Cell Line | Concentration | Inhibition of Cell Migration |

| HepG-2 | 2.2 nM | 93.77%[1] |

| Table 4: Anti-migratory effect of this compound. |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been found to possess antibacterial activity.

| Bacteria | MIC Value |

| E. coli | 1.814 µM[1] |

| Table 5: Antibacterial activity of this compound. |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and invasion. The dual inhibition of MMP-9 and the PI3K/AKT pathway is a cornerstone of its mechanism of action.

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of this compound, based on standard laboratory procedures.

Synthesis of this compound

This compound is synthesized via a multi-component Ugi bis-amide reaction. This combinatorial approach allows for the efficient assembly of complex molecules from simple starting materials (p-nitrophenyl isonitrile, acids, amines, and aldehydes) in a single step.

References

Methodological & Application

Application Notes and Protocols for MMP-9-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro evaluation of MMP-9-IN-4, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The provided methodologies cover enzymatic activity assays and data presentation guidelines to facilitate the assessment of this inhibitor's efficacy and cellular effects.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. This compound has emerged as a significant inhibitor of MMP-9, demonstrating potent activity in preclinical studies.[1] This document outlines the necessary protocols for the in vitro characterization of this compound.

Data Presentation

The inhibitory activity and cytotoxic effects of this compound are summarized in the tables below. This quantitative data provides a clear comparison of its potency against its primary target, MMP-9, its off-target effects on AKT, and its impact on various cell lines.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MMP-9 | 7.46[1] |

| AKT | 8.82[1] |

Table 2: Cytotoxicity of this compound (72h incubation)

| Cell Line | Cell Type | IC50 (nM) |

| Wi-38 | Normal Human Lung Fibroblast | 374[1] |

| MCF-7 | Human Breast Adenocarcinoma | 3.6[1] |

| NFS-60 | Murine Myeloid Leukemia | 3.61[1] |

| HepG-2 | Human Liver Cancer | 2.2[1] |

Experimental Protocols

Fluorometric MMP-9 Inhibitor Screening Assay

This protocol details a fluorometric method for screening MMP-9 inhibitors like this compound. The assay relies on the cleavage of a FRET-based MMP-9 substrate, which results in a detectable fluorescent signal.

Materials:

-

Recombinant human pro-MMP-9

-

p-Aminophenylmercuric Acetate (APMA)

-

MMP-9 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

This compound

-

96-well white flat-bottom plate

-

Fluorescence plate reader (Ex/Em = 325/393 nm)

Procedure:

-

Reagent Preparation:

-

Pro-MMP-9 Activation: Activate pro-MMP-9 to its active form by incubating with APMA (final concentration 1 mM) for 1 hour at 37°C.[2]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with MMP-9 Assay Buffer to obtain a range of desired inhibitor concentrations.

-

Substrate Solution: Prepare the fluorogenic MMP-9 substrate in MMP-9 Assay Buffer at the recommended concentration (e.g., 10 µM).

-

-

Assay Protocol:

-

Enzyme Control (EC): To a well, add diluted active MMP-9 and MMP-9 Assay Buffer.

-

Inhibitor Samples (S): To separate wells, add diluted active MMP-9 and the various dilutions of this compound.

-

Background Control (BC): To a well, add only MMP-9 Assay Buffer.

-

Solvent Control (SC): If concerned about the effect of the solvent, prepare a control with the same final concentration of the solvent (e.g., DMSO) used for the inhibitor.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MMP-9 substrate solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

MMP-9 Inhibitor Screening Workflow

The following diagram illustrates the general workflow for screening potential MMP-9 inhibitors.

Caption: Workflow for in vitro screening of MMP-9 inhibitors.

MMP-9 Signaling Pathway

This diagram outlines the key signaling pathways that regulate MMP-9 expression and are subsequently inhibited by compounds like this compound.

Caption: Simplified MMP-9 signaling pathway and points of inhibition by this compound.

References

Application Note: Development of a Cell-Based Assay for the Evaluation of Mmp-9-IN-4, a Novel MMP-9 Inhibitor

For Research Use Only.

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase critical in the remodeling of the extracellular matrix (ECM).[1][2] Its enzymatic activity is implicated in various physiological processes, including embryonic development, wound healing, and angiogenesis.[3][4] However, dysregulated MMP-9 activity is a hallmark of numerous pathological conditions such as cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders.[5][6] This makes MMP-9 a compelling therapeutic target for drug development.

MMP-9 exerts its effects through the degradation of ECM components like type IV and V collagen and elastin, and by modulating the activity of signaling molecules such as cytokines and growth factors.[1][2][7] Its expression and activity are tightly regulated by various signaling pathways, including those involving NF-κB, TGF-β, and MAP kinases.[8][9][10]

This application note provides a detailed protocol for a robust cell-based assay to characterize the inhibitory potential of Mmp-9-IN-4, a novel small molecule inhibitor of MMP-9. The described methodologies are designed for researchers in drug discovery and development to assess the efficacy and potency of MMP-9 inhibitors in a cellular context.

This compound: A Novel Inhibitor

This compound is a novel investigational inhibitor of MMP-9. Its precise mechanism of action is under investigation, but it is hypothesized to interact with the catalytic zinc ion in the active site of MMP-9, thereby preventing the degradation of its substrates.[5] The following protocols are designed to quantify the inhibitory effect of this compound on MMP-9 activity in a cell-based system.

Signaling Pathway of MMP-9 Activation and Inhibition

The diagram below illustrates a simplified signaling pathway leading to MMP-9 expression and the subsequent inhibition by this compound. Various extracellular stimuli, such as growth factors and pro-inflammatory cytokines, can trigger intracellular signaling cascades that converge on transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of the MMP-9 gene. Once synthesized and secreted, MMP-9 can be activated and proceed to degrade ECM components. This compound is designed to block this final enzymatic step.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. MMP9 - Wikipedia [en.wikipedia.org]

- 7. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMP-9-IN-4 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to cancer progression, invasion, and metastasis.[1][2][3] Elevated expression of MMP-9 is frequently observed in various malignancies and is often correlated with a poor prognosis.[2] This makes MMP-9 a compelling target for anticancer therapies.[2] MMP-9-IN-4 is a potent and selective inhibitor of MMP-9, also demonstrating inhibitory effects on the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell lines.

Mechanism of Action

MMP-9 facilitates cancer cell invasion and metastasis by degrading components of the ECM, primarily type IV collagen, a major constituent of the basement membrane. The activity of MMP-9 is implicated in several signaling pathways that promote cancer progression, including the EGFR, ERK, AKT, and FAK pathways.[1] this compound exerts its anticancer effects through the dual inhibition of MMP-9's enzymatic activity and the PI3K/Akt signaling pathway. This dual inhibition can lead to decreased cell viability, induction of apoptosis, and reduced cell migration and invasion.

Data Presentation

Quantitative Data Summary of this compound

| Cell Line | Cell Type | Assay | Parameter | Value |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 3.6 nM |

| NFS-60 | Murine Myeloid Leukemia | Cytotoxicity | IC50 | 3.61 nM |

| HepG-2 | Human Liver Carcinoma | Cytotoxicity | IC50 | 2.2 nM |

| Wi-38 | Human Fetal Lung Fibroblast (Normal) | Cytotoxicity | IC50 | 374 nM |

| HepG-2 | Human Liver Carcinoma | Cell Migration | Inhibition | 93.77% at 2.2 nM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[5][6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

-

Treat the cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, including the floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Cell Migration and Invasion Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

This compound (stock solution in DMSO)

-

24-well Transwell plates with 8 µm pore size inserts

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet stain

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.[9]

-

Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium, with or without this compound at desired concentrations, into the upper chamber of the inserts.

-

Add 600 µL of medium containing 10% FBS to the lower chamber.

-

Incubate for 12-48 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the control.

Western Blotting for Akt Signaling Pathway

This protocol is to analyze the effect of this compound on the phosphorylation of Akt.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt and total-Akt (typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Visualizations

Caption: Signaling pathway of MMP-9 and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cancer cell lines.

References

- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. bio-rad.com [bio-rad.com]

Application of MMP-9-IN-4 in Cardiovascular Disease Models: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of extracellular matrix (ECM) remodeling. In the context of cardiovascular disease, dysregulated MMP-9 activity is implicated in the pathogenesis of a range of conditions, including atherosclerosis, myocardial infarction (MI), and heart failure.[1][2][3][4] Its roles in inflammation, fibrosis, and plaque instability make it a compelling therapeutic target.[3][5][6] MMP-9-IN-4 is a potent inhibitor of MMP-9, and while its direct application in cardiovascular models is not yet extensively documented in publicly available literature, its inhibitory profile suggests significant potential for investigating the therapeutic effects of selective MMP-9 inhibition in preclinical cardiovascular research. This document provides a comprehensive overview of the potential applications of this compound in relevant cardiovascular disease models, including detailed, generalized experimental protocols based on studies with other selective MMP-9 inhibitors.

Mechanism of Action

MMP-9 contributes to cardiovascular pathology through several mechanisms. It degrades ECM components like collagen and elastin, contributing to adverse cardiac remodeling and plaque rupture.[2][3][6] MMP-9 also processes various signaling molecules, including cytokines and chemokines, thereby modulating inflammation and angiogenesis.[1][7] By inhibiting MMP-9, this compound is expected to mitigate these detrimental effects, offering a potential therapeutic strategy to preserve cardiac function and stability.

Quantitative Data

While specific in vivo data for this compound in cardiovascular models is not yet available, the following table summarizes its known inhibitory concentrations, which are crucial for dose-response studies.

| Compound | Target | IC50 | Cell-Based Activity | Reference |

| This compound | MMP-9 | 7.46 nM | Induces apoptosis in various cancer cell lines. | Medchemexpress |

| AKT | 8.82 nM | Medchemexpress |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving MMP-9 in cardiovascular disease and a general workflow for evaluating a selective MMP-9 inhibitor in a preclinical model of myocardial infarction.

Caption: MMP-9 signaling cascade in cardiovascular disease.

References

- 1. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP9 inhibition increases autophagic flux in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Matrix metallopeptidase 9 contributes to the beginning of plaque and is a potential biomarker for the early identification of atherosclerosis in asymptomatic patients with diabetes [frontiersin.org]

- 6. Matrix metalloproteinase 9 a potential major player connecting atherosclerosis and osteoporosis in high fat diet fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Mmp-9-IN-4 solubility and stability in culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of MMP-9-IN-4, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). The following sections detail its solubility, stability in culture media, and recommended experimental procedures.

Introduction to this compound

This compound is a small molecule inhibitor of MMP-9, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. This compound serves as a valuable tool for studying the biological roles of MMP-9 and for preclinical evaluation as a potential therapeutic agent.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Recommended Stock Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Prepare a high-concentration stock solution. Use of ultrasonication can aid in dissolution. Store stock solutions at -20°C or -80°C. DMSO is hygroscopic; use freshly opened solvent for best results. |

| Ethanol | Limited solubility | Not recommended as the primary solvent for high-concentration stock solutions. |

| Water | Insoluble | Do not attempt to dissolve directly in aqueous solutions. |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (check the molecular weight on the product datasheet), add the calculated volume of DMSO.

-

Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure that the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Stability of this compound in Culture Media

The stability of this compound in cell culture media is a crucial parameter for designing and interpreting cell-based assays. The following protocol provides a general method for assessing its stability.

Table 2: General Stability of Small Molecule Inhibitors in Culture Media

| Parameter | Condition | Expected Stability | Notes |

| Half-life in Media | 37°C, 5% CO₂ | Varies (requires experimental determination) | Factors such as media components (e.g., serum proteins) and pH can affect stability. |

| Working Concentration | 1-10 µM (typical) | Stable for the duration of most cell-based assays (e.g., 24-72 hours) | It is recommended to freshly dilute the inhibitor from the stock solution for each experiment. |

Protocol for Assessing the Stability of this compound in Cell Culture Medium:

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.

-

Preparation of Media Samples:

-

Prepare a solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% Fetal Bovine Serum) at the desired final concentration (e.g., 10 µM).

-

Dispense aliquots of this solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.

-

-

Sample Collection and Processing:

-

At each time point, remove one tube from the incubator.

-

Immediately freeze the sample at -80°C to halt any further degradation.

-

-

HPLC Analysis:

-

Once all time points are collected, thaw the samples.

-

Prepare a standard curve of this compound in the same culture medium at known concentrations.

-

Analyze the samples and standards by a validated HPLC method capable of separating this compound from its potential degradation products.

-

Quantify the peak area corresponding to intact this compound at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Calculate the half-life (t₁/₂) of the compound in the culture medium.

-

Experimental Protocols

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the ability of cells to migrate through a porous membrane, a process often dependent on MMP activity.

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours before the assay.

-

Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Pre-coat the upper chamber of the Boyden chamber inserts with a basement membrane extract (e.g., Matrigel) for invasion assays (optional for migration assays).

-

Add serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and the cell suspension to the upper chamber. Include a DMSO vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (e.g., 6-24 hours).

-

-

Analysis:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., Crystal Violet).

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the vehicle control.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if this compound induces apoptosis in cancer cells.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Caspase-Glo® 3/7 Assay:

-

Follow the manufacturer's protocol for the Caspase-Glo® 3/7 assay kit.

-

Briefly, add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the results to cell viability if necessary (e.g., using a parallel plate with a CellTiter-Glo® assay).

-

Visualizations

MMP-9 Signaling Pathway

Caption: Simplified MMP-9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the stability of this compound in cell culture media.

Logical Relationship in a Cell Migration Assay

Caption: The logical basis for using a cell migration assay to assess this compound efficacy.

Troubleshooting & Optimization

Technical Support Center: Optimizing MMP-9-IN-4 Concentration for Cell Viability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMP-9-IN-4 in cell-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration for your cell viability experiments.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase. MMP-9 plays a crucial role in the degradation of extracellular matrix (ECM) components, a process integral to cancer cell invasion, metastasis, and angiogenesis. Additionally, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key cascade involved in cell survival, proliferation, and apoptosis resistance. By targeting both MMP-9 and the PI3K/Akt pathway, this compound can induce cytotoxicity and apoptosis in cancer cells.

What is a typical starting concentration range for this compound in cell viability assays?

Based on available data, a sensible starting point for a dose-response experiment with this compound would be a wide concentration range spanning from low nanomolar (nM) to low micromolar (µM) concentrations.[1] A common practice is to use a concentration approximately 100 times the in vitro Ki or IC50 value of the enzyme assay.[1] For an initial experiment, a range of 1 nM to 10 µM is often recommended.[1]

How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[2] Always include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) in your experiments.

How long should I incubate cells with this compound?

The optimal incubation time will vary depending on the cell line and the specific experimental question. A common starting point is to perform a time-course experiment, for example, incubating cells for 24, 48, and 72 hours. Some studies have shown significant effects of MMP-9 inhibitors on cell viability after 48 to 96 hours of treatment.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM). Remember to factor in the 2x concentration needed for a 1:1 addition to the wells.

-

-

Treatment of Cells:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.

-

Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Gently mix the contents of the wells using a multichannel pipette.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]

-

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 72 | 3.6 | --INVALID-LINK-- |

| NFS-60 | Myeloid Leukemia | 72 | 3.61 | --INVALID-LINK-- |

| HepG2 | Liver Cancer | 72 | 2.2 | --INVALID-LINK-- |

| Caco-2 | Colorectal Cancer | Not Specified | 3.3 | --INVALID-LINK-- |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Passage number of cells. | - Ensure accurate cell counting and consistent seeding density.- Standardize all incubation times precisely.- Use calibrated pipettes and proper pipetting techniques.- Use cells within a consistent and low passage number range. |

| High background in vehicle control wells | - High concentration of DMSO is toxic to the cells. | - Ensure the final DMSO concentration is below 0.5%.[2] Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line. |

| Inhibitor precipitation in culture medium | - Poor solubility of the inhibitor at the tested concentration. | - Prepare a higher concentration stock solution in DMSO and use smaller volumes for dilution.- Gently warm the medium during dilution.- Visually inspect the medium for any signs of precipitation before adding it to the cells. |

| No significant effect on cell viability even at high concentrations | - The cell line may be resistant to this compound.- The inhibitor may not be active.- Insufficient incubation time. | - Test the inhibitor on a known sensitive cell line to confirm its activity.- Increase the incubation time (e.g., up to 96 hours).- Consider that the targeted pathway may not be critical for the survival of that specific cell line. |

| Unexpected increase in cell viability at certain concentrations | - Off-target effects of the inhibitor.[5][6][7][8][9] | - This can sometimes be observed with kinase inhibitors.[5][6] It's important to carefully analyze the full dose-response curve and consider potential off-target activities. Further investigation with more specific assays may be needed. |

Visualizations

Caption: Experimental workflow for determining the optimal concentration of this compound.

Caption: Simplified signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Improving In Vivo Delivery of Mmp-9-IN-4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Mmp-9-IN-4. The information provided is based on best practices for in vivo delivery of small molecule inhibitors and data from related compounds, as specific in vivo data for this compound is not publicly available.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of poorly soluble compounds like this compound.

| Problem | Potential Cause | Suggested Solution |

| Precipitation of this compound during or after administration | Poor solubility of the compound in the chosen vehicle. | 1. Optimize the formulation: Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80, Solutol HS 15). Determine the optimal ratio to maintain solubility upon dilution in an aqueous environment. 2. Consider alternative formulations: Investigate the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can enhance the oral absorption of poorly water-soluble drugs.[1] 3. Sonication: Gently sonicate the formulation to aid in dissolution, but be cautious of potential compound degradation. |

| Low or variable bioavailability after oral administration | - Poor aqueous solubility limiting dissolution in the gastrointestinal tract. - First-pass metabolism. - Efflux by transporters like P-glycoprotein. | 1. Formulation enhancement: Utilize solubility-enhancing excipients or lipid-based formulations.[1][2] 2. Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 3. Co-administration with inhibitors of metabolic enzymes or efflux pumps: This should be approached with caution and thorough investigation of potential drug-drug interactions. |

| Inconsistent results between animals | - Improper dosing technique. - Variability in animal physiology. - Formulation instability. | 1. Standardize administration technique: Ensure consistent volume, rate of administration, and anatomical location for injections. For oral gavage, ensure the compound is delivered directly to the stomach. 2. Ensure formulation homogeneity: Thoroughly mix the formulation before each administration to prevent settling of the compound. 3. Monitor animal health: Factors such as stress, diet, and underlying health conditions can influence drug absorption and metabolism. |

| Local irritation or inflammation at the injection site (for parenteral administration) | - High concentration of organic solvents (e.g., DMSO). - Precipitation of the compound at the injection site. | 1. Minimize co-solvent concentration: Use the lowest effective concentration of organic solvents. 2. Increase injection volume: A larger volume can help to dilute the irritant. 3. Change administration route: If possible, consider a less sensitive route of administration. |

| Lack of efficacy in the in vivo model | - Insufficient target engagement due to poor pharmacokinetics. - Rapid metabolism and clearance of the compound. - The compound may not be effective in the chosen model. | 1. Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your model. This will inform the optimal dosing regimen. 2. Dose-escalation study: Perform a dose-response study to identify the effective dose range. 3. Verify target engagement: Assess MMP-9 activity in target tissues after administration of this compound. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

A1: Without specific in vivo data for this compound, a recommended starting dose cannot be provided. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication. As a reference, other MMP inhibitors like SB-3CT have been used at doses of 25 mg/kg in mice.[3][4][5]

Q2: How can I prepare a formulation of this compound for in vivo use?

A2: this compound is likely to have poor aqueous solubility. A common starting point for formulation development is to use a mixture of a solubilizing agent and a vehicle. For example, a formulation of 10% DMSO in saline was used for the MMP-9 inhibitor SB-3CT.[3] Other options include polyethylene glycol (e.g., PEG300), propylene glycol, and surfactants like Tween 80 or Cremophor EL. It is essential to test the solubility and stability of this compound in your chosen formulation before in vivo administration.

Q3: What administration route is best for this compound?

A3: The optimal administration route depends on the experimental goals and the pharmacokinetic properties of the compound.

-

Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability. It is often used to determine the intrinsic pharmacokinetic properties of a compound.

-

Intraperitoneal (IP): A common route for preclinical studies, often providing good systemic exposure, though absorption can be variable.

-

Oral (PO): A clinically relevant route, but bioavailability can be limited by poor solubility and first-pass metabolism. The oral bioavailability of the MMP inhibitor marimastat was found to be variable.[6]

-

Subcutaneous (SC): Can provide sustained release and prolonged exposure.

Q4: How can I assess the in vivo efficacy of this compound?

A4: Efficacy can be assessed by measuring the inhibition of MMP-9 activity in the target tissue and by observing the desired therapeutic outcome in your disease model. Techniques to measure MMP-9 activity include zymography, ELISAs for MMP-9 protein levels, and immunohistochemistry.[7]

Q5: Are there any known off-target effects of this compound?

A5: this compound has been reported to also inhibit AKT activity.[6] It is important to consider potential off-target effects when interpreting your in vivo results.

Quantitative Data Summary

Since specific quantitative data for this compound is unavailable, the following tables provide data for other well-characterized MMP inhibitors to serve as a reference.

Table 1: Pharmacokinetic Parameters of Select MMP Inhibitors

| Compound | Administration Route | Dose | Cmax | Tmax | Elimination Half-life | Species | Reference |

| Marimastat | Oral | 50 mg twice daily | 196 ng/mL | 1-2 hours | 4-5 hours | Human | [8] |

| Marimastat | Oral | 50-200 mg twice daily | - | - | 8-10 hours | Human | [6][9] |

| SB-3CT | Intraperitoneal | 25 mg/kg | - | - | - | Mouse | [3][5] |

| SB-3CT | Intravenous | 25 mg/kg | - | - | - | Mouse | [4] |

Table 2: Solubility of SB-3CT

| Solvent | Solubility | Reference |

| DMF | 25 mg/ml | [10] |

| DMSO | 15 mg/ml | [10] |

| Ethanol | 2 mg/ml | [10] |

| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/ml | [10] |

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for Intraperitoneal Injection

Disclaimer: This is a general protocol and must be optimized for this compound based on its determined solubility.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Tween 80, sterile, injectable grade

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-